Methyltriphenylphosphonium bromide

Catalog No.
S703758
CAS No.
1779-49-3
M.F
C19H18BrP
M. Wt
357.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltriphenylphosphonium bromide

CAS Number

1779-49-3

Product Name

Methyltriphenylphosphonium bromide

IUPAC Name

methyl(triphenyl)phosphanium;bromide

Molecular Formula

C19H18BrP

Molecular Weight

357.2 g/mol

InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

LSEFCHWGJNHZNT-UHFFFAOYSA-M

SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

M 0779; MTPPB; Triphenylmethylphosphonium Bromide; Triphenylphosphonium Methobromide; Triphenylphosphonium Methylbromide

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound Methyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102058. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyltriphenylphosphonium bromide (MTPPBr) is a highly stable, crystalline quaternary phosphonium salt primarily utilized as the standard precursor for methylenetriphenylphosphorane in Wittig olefinations. With a melting point of 230–235 °C, it demonstrates robust thermal stability suitable for high-temperature reflux conditions . As a widely adopted carbon-carbon double bond forming reagent, MTPPBr provides a reliable, cost-effective pathway for converting aldehydes and ketones into terminal alkenes. Beyond olefination, its ionic structure and solubility profile make it an effective phase-transfer catalyst (PTC) and an essential building block in the synthesis of complex pharmaceuticals, liquid crystal materials, and advanced polymers.

Substituting MTPPBr with alternative halides, such as methyltriphenylphosphonium chloride (MTPPCl) or methyltriphenylphosphonium iodide (MTPPI), introduces significant process and economic risks. The chloride salt is highly hygroscopic and moisture-sensitive, often requiring strict inert-atmosphere handling to prevent moisture-induced quenching of the highly reactive ylide intermediate, which can severely depress reaction yields . Conversely, while the iodide salt is less prone to rapid deliquescence, its significantly higher molecular weight reduces the molar efficiency per kilogram, increasing bulk procurement costs [1]. Furthermore, the iodide anion's larger ionic radius lowers the crystalline lattice energy, reducing the compound's thermal stability by approximately 45 °C compared to the bromide . Consequently, MTPPBr represents the optimal procurement balance of atom economy, handling stability, and thermal resilience.

Atom Economy and Molar Efficiency at Industrial Scale

MTPPBr provides a distinct mass-to-mole advantage over its iodide counterpart. With a molecular weight of 357.22 g/mol, MTPPBr delivers approximately 11.6% more active ylide precursor per kilogram than methyltriphenylphosphonium iodide (MW 404.22 g/mol) [1]. This mass efficiency translates directly into reduced raw material requirements for large-scale Wittig olefinations.

Evidence DimensionMolecular weight and active precursor yield per kg
Target Compound Data357.22 g/mol (2.80 mol/kg)
Comparator Or BaselineMethyltriphenylphosphonium iodide (404.22 g/mol; 2.47 mol/kg)
Quantified Difference11.6% higher molar yield per kg for MTPPBr
ConditionsBulk procurement and stoichiometric formulation

Procuring the bromide salt yields significantly more active ylide precursor per kilogram, directly reducing raw material costs for industrial-scale syntheses.

Thermal Stability and Process Window

The bromide salt exhibits superior thermal stability compared to the iodide analog, driven by the higher lattice energy associated with the smaller bromide anion. MTPPBr maintains crystalline integrity up to its melting point of 230–235 °C, whereas methyltriphenylphosphonium iodide begins to melt and decompose at approximately 183–185 °C . This expanded thermal window allows MTPPBr to be utilized in aggressive, high-temperature reaction environments without premature degradation.

Evidence DimensionMelting point and thermal decomposition threshold
Target Compound Data230–235 °C
Comparator Or BaselineMethyltriphenylphosphonium iodide (183–185 °C)
Quantified Difference~45–50 °C higher thermal stability limit
ConditionsStandard melting point determination and thermal stress

Higher thermal stability allows for more aggressive reaction conditions, such as high-temperature reflux, without premature degradation of the precursor salt.

Reactivity in Sterically Demanding Olefinations

In complex synthetic pathways, such as the synthesis of novel seven-membered dibenzocycloheptanone ring systems via simultaneous Wittig olefination and ring expansion, MTPPBr outperforms sterically hindered analogs. Under identical conditions (10 equivalents of Wittig reagent in THF), MTPPBr achieved a 77% yield of the target diene, whereas methyltri(p-tolyl)phosphonium bromide yielded only 62% [1]. This highlights the optimal reactivity and free phosphine release kinetics of the standard triphenyl-substituted bromide.

Evidence DimensionIsolated product yield in ring-expansion olefination
Target Compound Data77% yield
Comparator Or BaselineMethyltri(p-tolyl)phosphonium bromide (62% yield)
Quantified Difference15% absolute higher yield
ConditionsReaction with phenanthrene-9,10-dione (10 equiv reagent, THF)

Demonstrates superior reactivity and efficient free phosphine release in sterically demanding or non-standard olefination pathways, minimizing waste and rework.

Industrial-Scale Terminal Alkene Synthesis

Due to its superior atom economy compared to the iodide salt, MTPPBr is the preferred precursor for generating methylenetriphenylphosphorane in large-batch Wittig reactions, optimizing cost-per-mole in pharmaceutical and fine chemical manufacturing [1].

High-Temperature Phase-Transfer Catalysis (PTC)

Leveraging its robust thermal stability up to 235 °C, MTPPBr is ideally suited for PTC applications requiring extended heating or aggressive reflux conditions where lower-melting salts might degrade .

Complex Ring-Expansion Olefinations

As demonstrated in the synthesis of dibenzocycloheptanone derivatives, MTPPBr provides the precise reactivity and phosphine-release kinetics required to drive sterically hindered or dual-action olefination/insertion reactions to high yields[2].

UNII

LW2UZ3E9EG

Related CAS

15912-74-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 87 of 93 companies with hazard statement code(s):;
H300 (19.54%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (17.24%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (14.94%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (63.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (62.07%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (60.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (18.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1779-49-3

General Manufacturing Information

Phosphonium, methyltriphenyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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